molecular formula C21H28N6O B5569551 N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B5569551
M. Wt: 380.5 g/mol
InChI Key: VGZMCOMGIYFUGE-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a compound that has attracted interest in the scientific community for its potential applications and unique chemical properties. Research on similar compounds has shown promising results in various fields, including medicinal chemistry, where such molecules are investigated for their biological activities and potential therapeutic uses.

Synthesis Analysis

The synthesis of compounds similar to N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves several key steps, including the functionalization of piperazine and pyrimidinyl moieties and their subsequent coupling. Techniques such as microwave-assisted synthesis have been employed to improve the efficiency of these processes, highlighting the importance of optimizing reaction conditions for the successful synthesis of complex molecules (Mekky et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been characterized using techniques such as X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule and the conformation of its various substituents. These studies are crucial for understanding the compound's reactivity and interaction with biological targets (Özbey et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various reactions, including nucleophilic substitution and coupling reactions. These chemical properties are essential for further modifications of the molecule, enabling the synthesis of derivatives with enhanced or altered biological activities (Matsumoto & Minami, 1975).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are important for the practical handling of the compound and its derivatives. These characteristics can affect the compound's stability, formulation, and delivery in potential therapeutic applications. Studies on similar molecules have provided valuable data that can be used to predict the behavior of N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide in different environments (Wei et al., 2016).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, play a crucial role in the compound's interactions and its potential as a bioactive molecule. Understanding these properties is essential for exploring the compound's mechanism of action and optimizing its activity through structural modifications (Wang et al., 2006).

properties

IUPAC Name

N-(4-methylphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c1-17-5-7-18(8-6-17)23-21(28)27-15-13-25(14-16-27)19-9-10-22-20(24-19)26-11-3-2-4-12-26/h5-10H,2-4,11-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZMCOMGIYFUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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